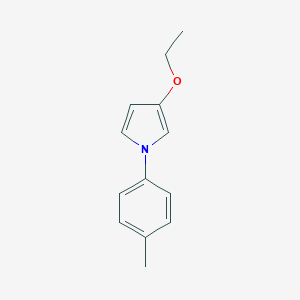
3-ethoxy-1-(p-tolyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-1-(p-tolyl)-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of pyrrole derivatives, including 3-ethoxy-1-(p-tolyl)-1H-pyrrole, in the development of anticancer agents. Pyrrole compounds have shown activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, compounds designed with pyrrole scaffolds have been reported to inhibit key kinases like CDK2 and EGFR, leading to cell cycle arrest and reduced cell proliferation .
Antibacterial Properties:
Pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy. For example, halogen substitutions have been associated with increased activity against resistant strains such as MRSA .
Material Science
Conductive Polymers:
this compound can be utilized in the synthesis of conductive polymers. The incorporation of ethoxy and p-tolyl groups into the pyrrole structure enhances the solubility and processability of the resulting polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthetic Applications
Versatile Synthetic Intermediates:
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including cyclization and functionalization processes, leading to the formation of more complex molecules with diverse biological activities. For instance, it can be used in the synthesis of fused pyrrole compounds that demonstrate enhanced bioactivity against inflammatory mediators .
Case Studies
Eigenschaften
CAS-Nummer |
141694-13-5 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-ethoxy-1-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-9-14(10-13)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
BJLJIHPNYOENOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=CN(C=C1)C2=CC=C(C=C2)C |
Synonyme |
1H-Pyrrole,3-ethoxy-1-(4-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















